

A Technical Guide to 6-FAM-PEG3-Azide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-FAM-PEG3-Azide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-FAM-PEG3-Azide is a fluorescent labeling reagent widely utilized in biomedical research and drug development. This molecule incorporates a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. This combination of features makes it an invaluable tool for the fluorescent tagging of biomolecules, particularly alkyne-modified oligonucleotides and other macromolecules, through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2][3]} This guide provides an in-depth overview of the technical specifications of **6-FAM-PEG3-Azide**, detailed experimental protocols for its use, and a visual representation of the experimental workflow.

Core Properties and Specifications

The Chemical Abstracts Service (CAS) number for **6-FAM-PEG3-Azide** is 412319-45-0.^[1] Key properties of this reagent are summarized in the table below, compiled from various suppliers and technical data sheets.

Property	Value	References
CAS Number	412319-45-0	[1]
Molecular Formula	C29H28N4O9	
Molecular Weight	576.56 g/mol	
Appearance	White to yellow solid	
Purity	Typically >95% (HPLC)	
Excitation Wavelength (Ex)	~496 nm	
Emission Wavelength (Em)	~516 nm	
Solubility	Soluble in DMSO, DMF	
Storage Conditions	-20°C, protect from light	

The 6-FAM fluorophore provides a bright, green fluorescence, while the hydrophilic PEG3 spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule. The terminal azide group is the key functional moiety for the click chemistry reaction.

Experimental Protocol: Fluorescent Labeling of Alkyne-Modified Oligonucleotides

The primary application of **6-FAM-PEG3-Azide** is the covalent labeling of alkyne-modified biomolecules. The following protocol is a generalized procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified oligonucleotide. Researchers should optimize the reaction conditions for their specific application.

Materials and Reagents:

- Alkyne-modified oligonucleotide
- 6-FAM-PEG3-Azide**
- Copper(II) sulfate (CuSO₄)

- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Nuclease-free water
- Organic solvent (e.g., DMSO)
- Purification system (e.g., HPLC, ethanol precipitation)

Procedure:

- Preparation of Stock Solutions:
 - Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.
 - Dissolve **6-FAM-PEG3-Azide** in DMSO to a final concentration of 10 mM.
 - Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
 - Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be freshly prepared.
 - Prepare a 10 mM stock solution of TBTA in DMSO.
- Click Reaction Assembly:
 - In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed. This example is for a 50 µL reaction.

Reagent	Volume	Final Concentration
Alkyne-modified Oligonucleotide (1 mM)	5 µL	100 µM
6-FAM-PEG3-Azide (10 mM)	2.5 µL	500 µM (5 equivalents)
CuSO ₄ :TBTA (1:5 molar ratio, premixed)	5 µL	100 µM CuSO ₄ , 500 µM TBTA
Sodium Ascorbate (100 mM)	5 µL	10 mM

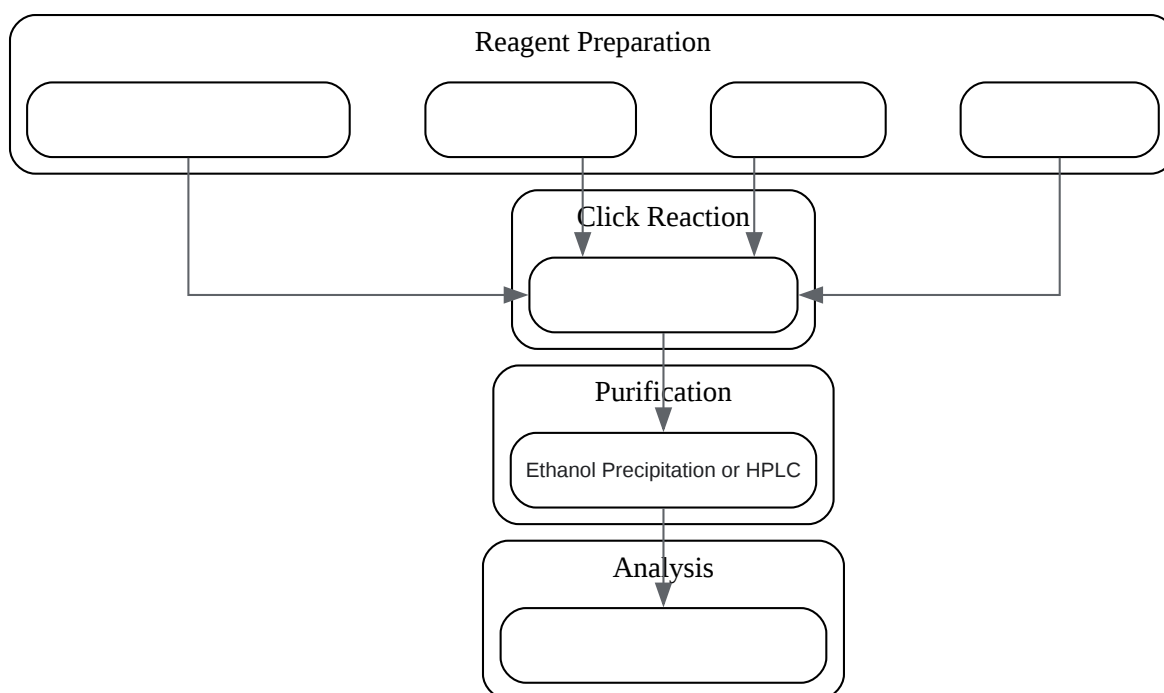
| Nuclease-free Water | 32.5 µL | - |

- Note: It is recommended to premix the CuSO₄ and TBTA solutions before adding them to the reaction mixture.
- Reaction Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific reactants and concentrations.
- Purification of the Labeled Oligonucleotide:
 - The fluorescently labeled oligonucleotide can be purified from unreacted dye and other reaction components using various methods, including:
 - Ethanol Precipitation: Add 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide. Wash the pellet with 70% ethanol.
 - High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying and analyzing the labeled oligonucleotide.
- Characterization:
 - The success of the labeling reaction can be confirmed by techniques such as:

- UV-Vis Spectroscopy: To quantify the concentration of the oligonucleotide and the incorporated dye.
- Mass Spectrometry (e.g., MALDI-TOF): To confirm the covalent attachment of the **6-FAM-PEG3-Azide** to the oligonucleotide.
- Fluorimetry: To measure the fluorescence properties of the labeled product.

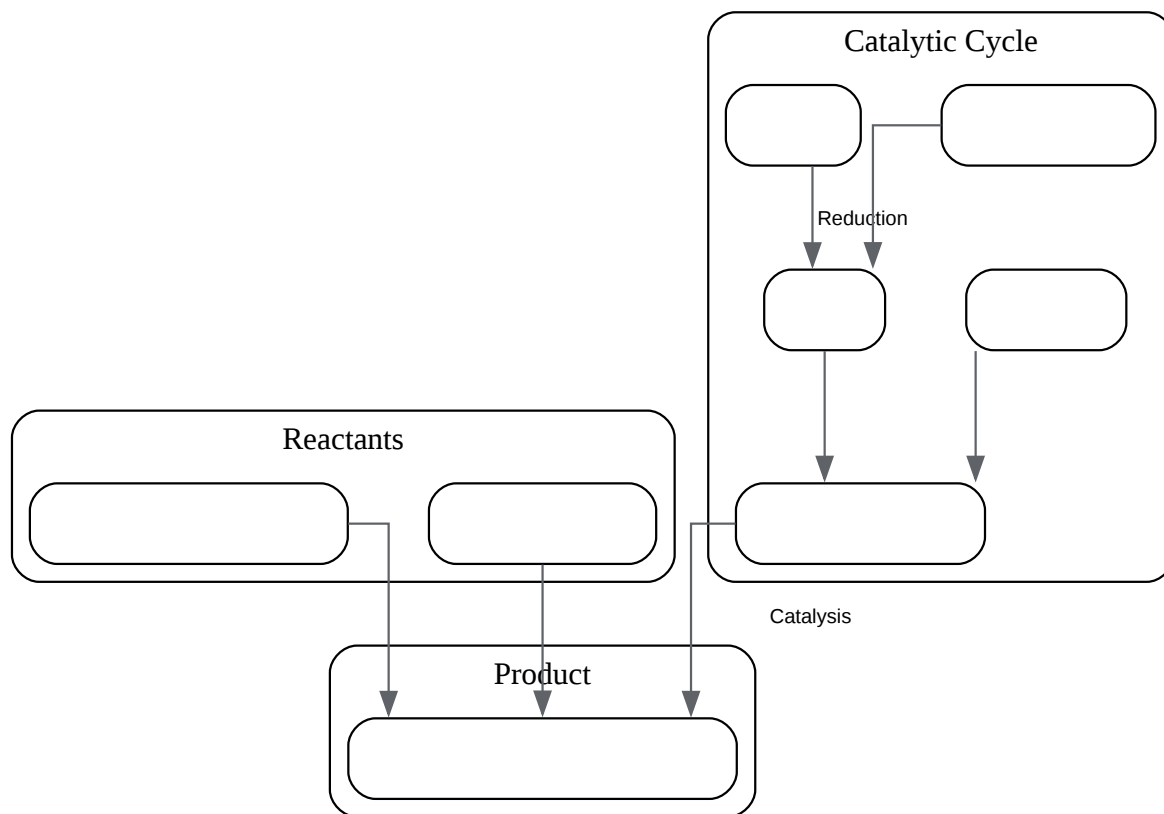
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in using **6-FAM-PEG3-Azide**.



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Caption: Experimental workflow for oligonucleotide labeling.



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- To cite this document: BenchChem. [A Technical Guide to 6-FAM-PEG3-Azide: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028949#cas-number-for-6-fam-peg3-azide\]](https://www.benchchem.com/product/b3028949#cas-number-for-6-fam-peg3-azide)

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